6-Methyl-triacontane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

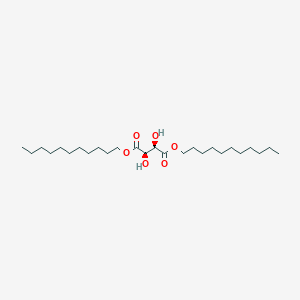

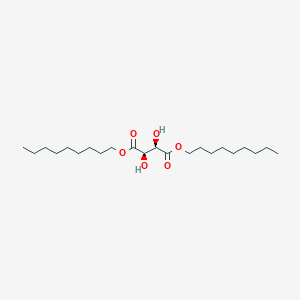

6-Methyl-triacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the sixth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-triacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often includes distillation and purification steps to isolate the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-Methyl-triacontane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:

Combustion: Reacts with oxygen to produce carbon dioxide and water.

Halogenation: Reacts with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

Cracking: Undergoes thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Halogenation: Requires halogens and UV light.

Cracking: Requires high temperatures (450°C to 750°C) and a catalyst like zeolites.

Major Products Formed:

Combustion: Carbon dioxide (CO₂) and water (H₂O).

Halogenation: Haloalkanes (e.g., 6-chloro-triacontane).

Cracking: Smaller alkanes and alkenes.

Aplicaciones Científicas De Investigación

6-Methyl-triacontane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.

Biology: Studied for its role in the cuticular waxes of plants and insects, contributing to water retention and protection.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mecanismo De Acción

The mechanism of action of 6-Methyl-triacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it forms a hydrophobic barrier that can prevent water loss and protect against environmental stress. Its molecular targets include the cuticular layers of plants and insects, where it integrates into the waxy coatings .

Similar Compounds:

Triacontane (C₃₀H₆₂): A straight-chain alkane without the methyl substitution.

Hentriacontane (C₃₁H₆₄): A straight-chain alkane with one more carbon atom but no methyl substitution.

Dotriacontane (C₃₂H₆₆): A straight-chain alkane with two more carbon atoms.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its physical properties, such as melting point and solubility, compared to its straight-chain counterparts .

Propiedades

| 81468-98-6 | |

Fórmula molecular |

C31H64 |

Peso molecular |

436.8 g/mol |

Nombre IUPAC |

6-methyltriacontane |

InChI |

InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-31(3)29-27-7-5-2/h31H,4-30H2,1-3H3 |

Clave InChI |

HBACSNOOZXESPA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)

![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)